Lipophilicity Modulation: XLogP3 Comparison of 1-Oxaspiro[5.6]dodecan-4-ol vs. Des-Hydroxy and All-Carbon Spiro Analogs
1-Oxaspiro[5.6]dodecan-4-ol exhibits a computed XLogP3 of 2.1, which is 1.0 log unit lower than the des-hydroxy analog 1-Oxaspiro[5.6]dodecane (XLogP3 = 3.1, CAS 23991-02-8) and 3.7 log units lower than the all-carbon Spiro[5.6]dodecane (XLogP3 = 5.8, CAS 181-15-7) [1][2][3]. A 1.0 log unit reduction in XLogP3 corresponds to a theoretical ~10-fold increase in aqueous solubility [1][2]. The target compound's XLogP3 of 2.1 falls within the optimal Lipinski range (1–3) for oral bioavailability, whereas both comparators lie outside or at the upper boundary of this window [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Oxaspiro[5.6]dodecane: XLogP3 = 3.1; Spiro[5.6]dodecane: XLogP3 = 5.8 |
| Quantified Difference | ΔXLogP3 = −1.0 vs. des-hydroxy analog; ΔXLogP3 = −3.7 vs. all-carbon analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) [1][2][3] |
Why This Matters
The 1.0–3.7 log unit reduction in lipophilicity directly translates to markedly improved aqueous solubility and a more favorable drug-likeness profile, making 1-Oxaspiro[5.6]dodecan-4-ol the preferred choice when balanced hydrophilicity is required for biological assay compatibility or downstream formulation.
- [1] PubChem. 1-Oxaspiro[5.6]dodecan-4-ol, CID 64105166. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1338941-36-8 (accessed 2026-05-05). View Source
- [2] PubChem. 1-Oxaspiro(5.6)dodecane, CID 96632218. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23991-02-8 (accessed 2026-05-05). View Source
- [3] PubChem. Spiro[5.6]dodecane, CID 9097. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/181-15-7 (accessed 2026-05-05). View Source
